![molecular formula C20H14FN3O2S B11600885 (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600885.png)
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these steps include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Shares the fluorophenyl group but differs in its core structure and reactivity.
Fluorine compounds: Exhibit similar reactivity due to the presence of fluorine atoms.
Uniqueness
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its specific combination of functional groups and the thiazolo-triazole core, which confer distinct chemical and biological properties.
Biological Activity
(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo-triazole family and features several functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a methoxyphenyl moiety enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₁₅F₁N₄O₂S
- Molecular Weight: 364.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may exert its effects through:
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and related diseases.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Studies
Recent research has highlighted the antimicrobial potential of this compound. In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. Research indicates that it can reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.
Study 1: Synthesis and Biological Evaluation
A study published in Pharmacia reported the synthesis of this compound followed by a comprehensive evaluation of its biological activity. The researchers synthesized the compound using a multi-step organic reaction involving thiazolidinone derivatives and assessed its antimicrobial and anti-inflammatory properties through various assays .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of related thiazolo-triazole compounds. It was found that modifications to the fluorophenyl group significantly influenced the biological activity of the compounds. This study provided insights into optimizing the structure for enhanced efficacy .
Properties
Molecular Formula |
C20H14FN3O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14FN3O2S/c1-26-16-7-3-2-5-13(16)6-4-8-17-19(25)24-20(27-17)22-18(23-24)14-9-11-15(21)12-10-14/h2-12H,1H3/b6-4+,17-8- |
InChI Key |
ACDOPVXFPOLDCO-QVOHYOOSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.